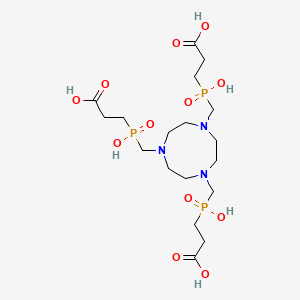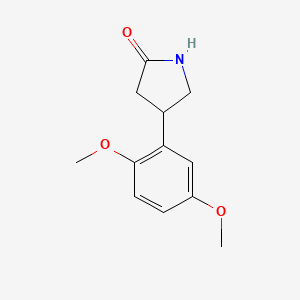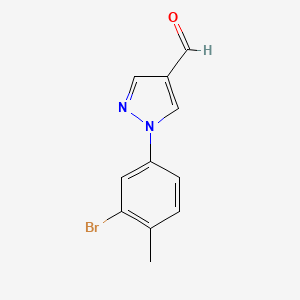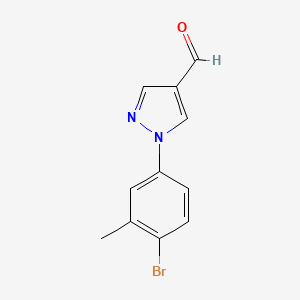
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as 2-Methyl-3,4-dimethoxystyrene, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, polymers, and other organic compounds. It is a colorless solid with a melting point of 100-103 °C and a boiling point of 223-225 °C. It is soluble in organic solvents and slightly soluble in water. 2-Methyl-3,4-dimethoxystyrene is used in a variety of organic synthesis processes and has been studied extensively for its potential applications in the pharmaceutical and polymer industries.
Mécanisme D'action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene depends on the specific application. In the synthesis of pharmaceuticals, it acts as a reactant in the formation of the desired product. In the synthesis of polymers, it acts as a monomer that is polymerized to form the desired polymer. In the synthesis of organic compounds, it acts as a reactant in the formation of the desired product.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has not been studied extensively for its potential biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in the synthesis of pharmaceuticals and polymers. Furthermore, it is not known to have any adverse effects on humans or animals when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments are its low cost and availability. It is also relatively easy to synthesize and is non-toxic and non-irritating. The main limitation of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene. These include further research into its potential applications in the pharmaceutical and polymer industries, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of derivatives of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene, such as esters, amides, and alcohols. Finally, research could also be conducted into the development of methods to improve its solubility in water for use in laboratory experiments.
Méthodes De Synthèse
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene is synthesized by a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl magnesium bromide to form the intermediate 3,4-dimethoxybenzyl bromide. The second step involves the reaction of this intermediate with 2-methoxy-1-propanol to form the desired product. This reaction is catalyzed by a base such as potassium carbonate.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has been studied extensively for its potential applications in the pharmaceutical and polymer industries. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of various organic compounds, such as esters, amides, and alcohols.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-7-5-4-6-13(16)8-10-15(19)14-9-11-17(21-2)18(12-14)22-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJOHMXWHAWDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



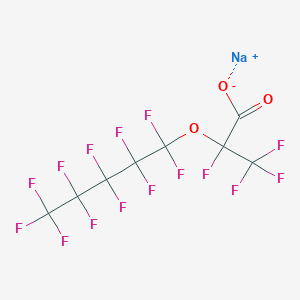
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)
